molecular formula C22H26FN3O2 B12377149 Cinsebrutinib CAS No. 2724962-58-5

Cinsebrutinib

货号: B12377149
CAS 编号: 2724962-58-5
分子量: 383.5 g/mol
InChI 键: NEHJPDSXWUIXGI-CYBMUJFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The preparation of Cinsebrutinib involves synthetic routes that include the formation of pyridoindolecarboxamides. The specific synthetic route and reaction conditions are detailed in patent WO2021207549. The industrial production methods for this compound are proprietary and involve multiple steps to ensure the purity and efficacy of the compound .

化学反应分析

Cinsebrutinib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

科学研究应用

Cinsebrutinib has several scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of Bruton’s tyrosine kinase.

    Biology: It is used to investigate the role of Bruton’s tyrosine kinase in B-cell development and function.

    Medicine: It is being researched for its potential to treat various B-cell malignancies, including lymphomas.

    Industry: It is used in the development of targeted therapies for cancer treatment .

作用机制

Cinsebrutinib exerts its effects by irreversibly binding to Bruton’s tyrosine kinase, a key enzyme in the B-cell receptor signaling pathway. This binding inhibits the kinase’s activity, leading to the disruption of B-cell development and function. The molecular targets and pathways involved include the B-cell receptor signaling pathway and downstream signaling molecules .

相似化合物的比较

Cinsebrutinib is compared with other Bruton’s tyrosine kinase inhibitors such as:

    Ibrutinib: Known for its efficacy in treating B-cell malignancies but has a higher incidence of adverse effects.

    Zanubrutinib: Demonstrates better clinical efficacy and safety profiles compared to Ibrutinib.

    Orelabrutinib: Offers a more selective inhibition of Bruton’s tyrosine kinase with fewer off-target effects.

    Acalabrutinib: Known for its improved safety profile and fewer side effects compared to Ibrutinib

This compound is unique in its potential to treat central nervous system lymphomas, a feature not commonly found in other Bruton’s tyrosine kinase inhibitors .

属性

CAS 编号

2724962-58-5

分子式

C22H26FN3O2

分子量

383.5 g/mol

IUPAC 名称

2-fluoro-1-[(3S)-1-prop-2-enoylpiperidin-3-yl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxamide

InChI

InChI=1S/C22H26FN3O2/c1-2-18(27)26-10-6-7-13(12-26)19-16(23)11-15(22(24)28)21-20(19)14-8-4-3-5-9-17(14)25-21/h2,11,13,25H,1,3-10,12H2,(H2,24,28)/t13-/m1/s1

InChI 键

NEHJPDSXWUIXGI-CYBMUJFWSA-N

手性 SMILES

C=CC(=O)N1CCC[C@H](C1)C2=C(C=C(C3=C2C4=C(N3)CCCCC4)C(=O)N)F

规范 SMILES

C=CC(=O)N1CCCC(C1)C2=C(C=C(C3=C2C4=C(N3)CCCCC4)C(=O)N)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。